
1-(Cyclopropylmethyl)-1,4-diazepane
Overview
Description
1-(Cyclopropylmethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. The cyclopropylmethyl group attached to the nitrogen atom adds a unique structural feature to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylmethylamine with 1,4-dibromobutane in the presence of a base can yield this compound. The reaction typically requires an inert atmosphere and a solvent like tetrahydrofuran (THF) to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered nitrogen functionalities.
Substitution: Substituted diazepanes with new alkyl groups.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
1-(Cyclopropylmethyl)-1,4-diazepane serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution.
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides | Base (e.g., sodium hydride) |
These reactions allow the generation of derivatives with altered functionalities, enhancing its utility in synthetic chemistry.
Biological Applications
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have focused on its interaction with specific molecular targets, particularly chemokine receptors involved in inflammation and immune responses. This interaction may lead to therapeutic strategies for diseases characterized by immune dysregulation.
Pharmaceutical Intermediate
The compound is being investigated as a pharmaceutical intermediate in drug design. Its unique structural features may contribute to the development of novel therapeutics targeting various biological pathways. For instance, modifications of its structure have been shown to influence biological activity significantly.
Medicinal Chemistry
Potential Drug Development
The diazepane framework is recognized as a privileged structure in medicinal chemistry due to its broad range of biological activities. Ongoing research aims to explore its efficacy against various diseases by modifying the cyclopropylmethyl group to enhance receptor binding affinity and specificity. This could lead to the development of new drugs targeting neurological disorders or infectious diseases .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals. Its role as a precursor in synthesizing various industrial compounds highlights its significance beyond academic research. The compound's structural uniqueness allows it to participate in reactions that yield valuable products for diverse applications.
Case Studies
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against specific viral pathogens. The results demonstrated that the compound effectively inhibited viral replication at certain concentrations, suggesting its potential as a lead compound for antiviral drug development.
Case Study 2: Drug Design
Another research project focused on modifying the diazepane structure to enhance its binding affinity to serotonin receptors. The modifications led to improved selectivity and efficacy in preclinical models, indicating the compound's promise in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1,4-diazepane involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1,4-diazepane can be compared with other diazepanes and cyclopropyl-containing compounds:
Similar Compounds: 1-(Cyclopropylmethyl)piperazine, this compound derivatives.
Biological Activity
1-(Cyclopropylmethyl)-1,4-diazepane is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
- Molecular Formula : CHN
- Molecular Weight : 168.25 g/mol
- CAS Number : 67990-65-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has been shown to modulate chemokine receptors, which play crucial roles in immune responses and inflammation.
Key Mechanisms:
- Receptor Modulation : The compound interacts with specific receptors, potentially influencing signaling pathways involved in inflammation and immune responses.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, contributing to its biological effects.
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
In Vitro Studies
Research has indicated that this compound exhibits significant activity against various biological targets. For instance, studies on its antiparasitic potential revealed that it could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. This was demonstrated through assays measuring the viability of intracellular amastigotes, showing promising results for further development .
In Vivo Models
Animal studies have also been conducted to evaluate the safety and efficacy of this compound. In these models, this compound demonstrated a favorable safety profile while exhibiting potent activity against T. cruzi. These findings suggest its potential as a therapeutic agent for treating Chagas disease without significant toxicity .
Pharmacokinetics and Drug Interaction Potential
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Research indicates that the compound may undergo metabolism via cytochrome P450 enzymes, which could influence its pharmacological effects and interactions with other drugs .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-1,4-diazepane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-4-10-5-7-11(6-1)8-9-2-3-9/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRLYMFLBOYRAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.